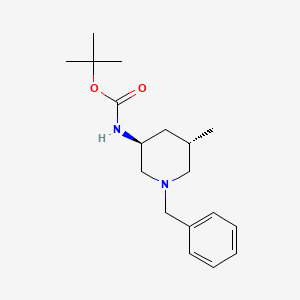![molecular formula C9H8N4O2 B8769050 1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)
1-[(4-nitrophenyl)methyl]triazole
Descripción general
Descripción
1-(4-Nitrobenzyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a nitrobenzyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield .
Industrial Production Methods: Industrial production of 1-[(4-nitrophenyl)methyl]triazole typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in the presence of acetic acid is often used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(4-nitrophenyl)methyl]triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
- 1-(Bromomethyl)-4-nitrobenzene
- 1-Bromo-3-chloropropane
Comparison: 1-(4-Nitrobenzyl)-1H-1,2,3-triazole is unique due to its specific triazole ring structure and the presence of a nitrobenzyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(4-nitrobenzyl)-1H-1,2,4-triazole has a different nitrogen arrangement in the triazole ring, leading to variations in reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)7-12-6-5-10-11-12/h1-6H,7H2 |
Clave InChI |
IRARVWPSVFZRLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CN=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)


![Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-](/img/structure/B8768996.png)










